molecular formula C16H14O6 B1245702 Grandiuvarone A

Grandiuvarone A

Cat. No. B1245702
M. Wt: 302.28 g/mol
InChI Key: WSNISKVPPPGLFK-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Grandiuvarone A is a natural product found in Uvaria grandiflora with data available.

Scientific Research Applications

Antifungal and Antibacterial Properties

Grandiuvarone A, derived from Desmos chinensis leaves, demonstrates significant antimicrobial activities. It exhibits notable antifungal activity against Aspergillus flavus, with minimum inhibitory concentration (MIC) values of 0.02 mg/mL. Additionally, it has been observed to have antibacterial properties against plant pathogens like Ralstonia solanacearum (Qing-Qing Zhi et al., 2019).

Antileishmanial Activity

Isolated from the bark of Uvaria grandiflora, Grandiuvarone A has shown significant antileishmanial activity. This activity was identified through the assessment of its inhibitory concentration values (IC50/IC90), which were notably effective in comparison to positive controls like pentamidine and amphotericin B (S. Ankisetty et al., 2006).

Antitubercular and Cytotoxic Effects

A study on compounds isolated from the Uvaria alba plant, including Grandiuvarone, highlighted its modest antitubercular activity. Additionally, Grandiuvarone exhibited cytotoxic activity against various human cell lines, suggesting its potential application in cancer research (A. Macabeo et al., 2017).

properties

Product Name

Grandiuvarone A

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

[(4R)-4-acetyloxy-5-oxo-4H-oxepin-3-yl]methyl benzoate

InChI

InChI=1S/C16H14O6/c1-11(17)22-15-13(9-20-8-7-14(15)18)10-21-16(19)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3/t15-/m1/s1

InChI Key

WSNISKVPPPGLFK-OAHLLOKOSA-N

Isomeric SMILES

CC(=O)O[C@H]1C(=O)C=COC=C1COC(=O)C2=CC=CC=C2

Canonical SMILES

CC(=O)OC1C(=O)C=COC=C1COC(=O)C2=CC=CC=C2

synonyms

grandiuvarone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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